molecular formula C10H9F3O3 B1612154 [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid CAS No. 170361-35-0

[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Cat. No.: B1612154
CAS No.: 170361-35-0
M. Wt: 234.17 g/mol
InChI Key: DATMYZYLWFIMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official name being 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of an acetic acid moiety (carboxymethyl group) attached to a phenyl ring that bears a 2,2,2-trifluoroethoxy substituent at the para position. The molecular formula C₁₀H₉F₃O₃ with a molecular weight of 234.17 grams per mole establishes the fundamental composition of this fluorinated aromatic compound.

The Chemical Abstracts Service has assigned the unique identifier 170361-35-0 to this specific isomeric form, distinguishing it from other positional isomers within the same chemical family. The structural representation through Simplified Molecular Input Line Entry System notation appears as C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F, which clearly delineates the connectivity pattern and substitution pattern on the aromatic ring. The International Chemical Identifier provides additional structural specificity with the string InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15), while the corresponding key DATMYZYLWFIMSZ-UHFFFAOYSA-N serves as a unique molecular fingerprint.

Isomeric considerations reveal the existence of multiple positional isomers, most notably the meta-substituted analog 2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid, which shares the same molecular formula but exhibits different connectivity patterns. The meta isomer displays the International Chemical Identifier InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-2-7(4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) and the corresponding key NCJHCUKPPQDYCF-UHFFFAOYSA-N, illustrating the structural distinctions arising from positional isomerism. These isomeric variations significantly influence the physical properties, chemical reactivity, and potential biological activities of the compounds, making precise nomenclature essential for accurate identification and characterization.

The trifluoroethoxy functional group introduces substantial electronic effects due to the highly electronegative fluorine atoms, which create a strong electron-withdrawing influence that extends throughout the molecular framework. This electronic perturbation affects both the aromatic ring system and the adjacent acetic acid moiety, contributing to unique chemical and physical properties that distinguish this compound from non-fluorinated analogs. The systematic naming convention ensures unambiguous identification while providing clear structural information that facilitates comparative analysis with related fluoroaromatic derivatives.

Crystallographic Analysis and Conformational Dynamics

The crystallographic characteristics of this compound reflect the solid-state arrangement and molecular packing patterns typical of fluorinated aromatic compounds. The compound exists as a solid under standard conditions, with storage classification as a combustible solid according to hazard classification systems. The molecular geometry demonstrates the influence of the trifluoroethoxy substituent on the overall three-dimensional structure, where the electronegative fluorine atoms create distinctive electrostatic interactions that affect intermolecular arrangements and crystal packing efficiency.

Conformational analysis of phenylacetic acid derivatives has revealed that most conformations are stabilized through hyperconjugative effects, which govern conformational preferences in these molecular systems. The presence of the trifluoroethoxy group introduces additional conformational complexity due to the rotational freedom around the carbon-oxygen bond connecting the ethoxy moiety to the aromatic ring. This rotational flexibility creates multiple possible conformers, each with distinct energy profiles and geometric arrangements that influence the overall molecular behavior and crystal structure formation.

The electronic effects of the trifluoromethyl group within the ethoxy substituent significantly impact the conformational landscape of the molecule. Studies on related trifluoroacetyl compounds have demonstrated that fluorine substitution creates distinct conformational minima, with typical arrangements including syn-anti and syn-gauche forms that correspond to different rotational orientations around key dihedral angles. The presence of three fluorine atoms in the terminal position of the ethoxy group creates a strong dipole moment that influences both intramolecular and intermolecular interactions, affecting crystal packing arrangements and solid-state stability.

Infrared spectroscopic studies of related phenylacetic acid derivatives have shown that conformational populations remain relatively stable across different media, suggesting that the intrinsic molecular geometry plays a dominant role in determining preferred conformations. The carbonyl stretching region typically exhibits multiple bands corresponding to different conformational forms, which provides experimental evidence for the coexistence of multiple conformers in both solution and solid states. This conformational diversity contributes to the overall structural complexity and influences the physical properties of the crystalline material.

The three-dimensional molecular architecture shows significant deviations from planarity due to the bulky trifluoroethoxy substituent, which creates steric interactions that force specific geometric arrangements. The aromatic ring maintains its planar geometry, but the acetic acid side chain and the ethoxy substituent adopt orientations that minimize steric clashes while maximizing favorable electronic interactions. These geometric considerations are crucial for understanding the crystal packing patterns and the resulting physical properties of the solid material.

Comparative Structural Analysis with Related Fluoroaromatic Acetic Acid Derivatives

The structural characteristics of this compound can be comprehensively understood through comparative analysis with closely related fluoroaromatic acetic acid derivatives. The systematic comparison reveals distinctive features arising from different fluorine substitution patterns and their effects on molecular geometry, electronic properties, and chemical behavior. This analysis encompasses compounds with varying fluorine arrangements, including direct aromatic substitution and alkoxy-linked fluorinated groups.

Table 1: Comparative Molecular Properties of Related Fluoroaromatic Acetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
This compound 170361-35-0 C₁₀H₉F₃O₃ 234.17 Not reported
4-(Trifluoromethoxy)phenylacetic acid 4315-07-5 C₉H₇F₃O₃ 220.15 85-89
2-(Trifluoromethoxy)phenylacetic acid 220239-67-8 C₉H₇F₃O₃ 220.15 54-56
3-(Trifluoromethoxy)phenylacetic acid 203302-97-0 C₉H₇F₃O₃ 220.15 Not reported
4-(Trifluoromethyl)phenylacetic acid 32857-62-8 C₉H₇F₃O₂ 204.15 83

The molecular weight comparison reveals that this compound possesses the highest molecular weight within this series due to the additional methylene unit in the ethoxy linker, resulting in a molecular weight of 234.17 grams per mole compared to 220.15 grams per mole for the trifluoromethoxy analogs. This structural difference creates distinct physical properties, particularly in terms of volatility, solubility characteristics, and intermolecular interactions that influence crystal packing and stability.

The trifluoromethoxy-substituted derivatives demonstrate varying melting points depending on the substitution position, with the para-substituted analog exhibiting the highest melting point range of 85-89 degrees Celsius, while the ortho-substituted compound shows a significantly lower melting point of 54-56 degrees Celsius. This variation reflects the different intermolecular packing arrangements and hydrogen bonding patterns that arise from positional isomerism. The meta-substituted compound lacks reported melting point data, but the trend suggests intermediate thermal properties between the ortho and para isomers.

The electronic effects of fluorine substitution manifest differently across these structural variants. The direct trifluoromethyl substitution in 4-(trifluoromethyl)phenylacetic acid creates the most pronounced electron-withdrawing effect due to the direct attachment to the aromatic ring, while the trifluoromethoxy and trifluoroethoxy groups exert their influence through the intervening oxygen atom. This electronic modulation affects the acidity of the carboxylic acid group, with theoretical calculations suggesting predicted acid dissociation constant values around 4.0-4.1 for the trifluoromethoxy derivatives.

Table 2: Structural Identifiers and Electronic Properties

Compound InChI Key Storage Temperature Solubility Predicted pKa Reference
This compound DATMYZYLWFIMSZ-UHFFFAOYSA-N Room temperature Not reported Not reported
4-(Trifluoromethoxy)phenylacetic acid Not reported Room temperature Methanol 4.10±0.10
2-(Trifluoromethoxy)phenylacetic acid QFLBBLZROQPTAI-UHFFFAOYSA-N Room temperature Not reported 4.02±0.10

The conformational flexibility varies significantly among these derivatives, with this compound exhibiting the greatest rotational freedom due to the additional carbon-carbon and carbon-oxygen bonds in the ethoxy linker. This increased flexibility creates a more complex conformational landscape compared to the rigid trifluoromethoxy analogs, potentially affecting crystal packing efficiency and thermodynamic stability. The extended alkyl chain also provides additional van der Waals interactions that influence intermolecular associations and solid-state properties.

The synthetic accessibility and chemical stability profiles differ among these compounds, with the trifluoroethoxy derivative requiring more complex synthetic routes involving the introduction of the 2,2,2-trifluoroethanol moiety through appropriate coupling reactions. The trifluoromethoxy analogs, while also requiring specialized fluorinated building blocks, may be more readily accessible through established synthetic methodologies involving trifluoromethanol or related reagents. These synthetic considerations impact the commercial availability and research applications of each compound within this structural family.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMYZYLWFIMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599140
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170361-35-0
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Etherification of o-Nitrochlorobenzene with 2,2,2-Trifluoroethanol

  • Starting from o-nitrochlorobenzene, the trifluoroethoxy group is introduced by an etherification reaction with 2,2,2-trifluoroethanol under alkaline conditions using a phase-transfer catalyst such as tetrabutylammonium bromide or benzyltriethylammonium chloride.
  • The reaction is typically conducted at temperatures between 0°C and 100°C.
  • The molar ratio of o-nitrochlorobenzene to 2,2,2-trifluoroethanol ranges from 1:0.5 to 1:10, with catalyst amounts from 0.001 to 10 equivalents relative to the substrate.
  • Alkalis such as sodium hydroxide or potassium hydroxide are employed to facilitate the etherification.
  • This step yields 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediates with high efficiency.

Reduction and Diazotization to Obtain 4-(2,2,2-Trifluoroethoxy)phenol

  • The nitro group in the intermediate is reduced to an amine using catalytic hydrogenation with palladium on carbon under normal pressure.
  • The resulting 2-(2,2,2-trifluoroethoxy)aniline undergoes diazotization followed by hydrolysis to yield 4-(2,2,2-trifluoroethoxy)phenol.
  • This sequence avoids the need for intermediate purification, enhancing overall yield and process efficiency.
Step Reagents/Conditions Yield (%) Notes
Etherification o-Nitrochlorobenzene, 2,2,2-trifluoroethanol, PTC, NaOH, 0-100°C High Phase-transfer catalyst critical
Reduction Pd/C, H2, normal pressure High Direct hydrogenation without purification
Diazotization/Hydrolysis NaNO2, HCl, aqueous conditions High Final phenol obtained efficiently

Data adapted from patent CN1962603A

Conversion of 4-(2,2,2-Trifluoroethoxy)phenol to this compound

General Phenylacetic Acid Synthesis via Glyoxylic Acid Condensation

  • The phenol derivative is reacted with glyoxylic acid (50% aqueous solution) in the presence of a strong base such as sodium hydroxide.
  • The reaction is initiated at low temperature (0°C) and allowed to proceed at room temperature overnight.
  • After acidification with hydrochloric acid, the product is extracted and purified.
  • This method yields 2-hydroxyphenylacetic acid derivatives, including fluorine-substituted variants, in 80–90% overall yield.

Reduction of Hydroxyphenylacetic Acid Derivatives

  • Reduction of the hydroxy group can be performed using stannous chloride dihydrate under reflux in concentrated hydrochloric acid.
  • This step converts hydroxyphenylacetic acid derivatives to the corresponding phenylacetic acids with the trifluoroethoxy substituent intact.
  • Yields are generally high (approx. 86% reported for related compounds).
Step Reagents/Conditions Yield (%) Notes
Condensation Phenol derivative, glyoxylic acid, NaOH, 0°C to RT 80–90 Efficient for fluorinated phenols
Reduction SnCl2·2H2O, conc. HCl, reflux ~86 Converts hydroxy to acetic acid group

Data adapted from PLOS ONE research article

Summary Table of Key Preparation Methods

Method Step Starting Material Key Reagents/Conditions Product/Intermediate Yield (%) Reference
Etherification o-Nitrochlorobenzene 2,2,2-Trifluoroethanol, PTC, NaOH, 0-100°C 2-(2,2,2-Trifluoroethoxy)nitrobenzene High
Reduction 2-(2,2,2-Trifluoroethoxy)nitrobenzene Pd/C, H2, normal pressure 2-(2,2,2-Trifluoroethoxy)aniline High
Diazotization & Hydrolysis 2-(2,2,2-Trifluoroethoxy)aniline NaNO2, HCl, aqueous 4-(2,2,2-Trifluoroethoxy)phenol High
Condensation with Glyoxylic Acid 4-(2,2,2-Trifluoroethoxy)phenol Glyoxylic acid, NaOH, 0°C to RT 2-Hydroxy-4-(2,2,2-trifluoroethoxy)phenylacetic acid 80–90
Reduction 2-Hydroxy-4-(2,2,2-trifluoroethoxy)phenylacetic acid SnCl2·2H2O, conc. HCl, reflux This compound ~86

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of trifluoroethoxy groups, with characteristic chemical shifts in ^1H and ^13C NMR spectra.
  • Melting points and purity data align with expected values for fluorinated phenylacetic acids.
  • The synthetic routes described maintain the trifluoroethoxy substituent integrity throughout the process, crucial for biological activity.

Chemical Reactions Analysis

Types of Reactions: [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can yield alcohol derivatives.
  • Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
  • Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
  • Substitution reagents: Halogenating agents, nucleophiles

Major Products:

  • Oxidation products: Ketones, aldehydes
  • Reduction products: Alcohols
  • Substitution products: Various substituted phenylacetic acids

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitutions. The trifluoroethoxy group contributes to the compound's stability and reactivity, making it an attractive intermediate in synthetic pathways.

Biological Research

Biological Activity Investigation
Research has shown that derivatives of this compound exhibit significant biological activities. For instance, studies have examined its effects on glioblastoma cell lines, revealing potential anti-cancer properties. A study demonstrated that compounds derived from this acid induced apoptosis in cancer cells by damaging DNA, highlighting its potential as a therapeutic agent against malignancies such as glioblastoma .

Pharmaceutical Applications

Drug Development and Therapeutics
The compound is being explored for its therapeutic properties in drug development. Specifically, it has been investigated as a precursor in the synthesis of pharmacologically active compounds like Flecainide, an anti-arrhythmic agent. The synthesis process involves converting this compound into more complex derivatives that exhibit desired pharmacological effects .

Industrial Use

Specialty Chemicals Production
In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the formulation of materials with specific characteristics suitable for various industrial applications.

Data Summary Table

Application AreaDescriptionKey Findings/Case Studies
Chemical SynthesisBuilding block for complex organic moleculesUsed in Friedel-Crafts reactions; enhances stability
Biological ResearchInvestigated for anti-cancer properties in glioblastomaInduces apoptosis in cancer cells
Pharmaceutical DevelopmentPrecursor for drugs like FlecainideEssential in synthesizing anti-arrhythmic agents
Industrial ApplicationsProduction of specialty chemicalsUtilized for formulating materials with specific properties

Case Studies

  • Glioblastoma Research : A study involving the use of 1,3,4-oxadiazole derivatives linked to this compound showed significant cytotoxic effects against glioblastoma cells (LN229), indicating potential therapeutic applications in oncology .
  • Diabetes Management : In vivo studies using Drosophila melanogaster demonstrated that certain derivatives lowered glucose levels significantly, suggesting potential applications in diabetes treatment .
  • Flecainide Synthesis : The compound's role as a precursor in synthesizing Flecainide has been documented extensively. The production process involves multiple steps starting from this compound to yield effective anti-arrhythmic medications .

Mechanism of Action

The mechanism of action of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to:

  • Inhibition of enzymes: The compound may inhibit specific enzymes by binding to their active sites.
  • Modulation of receptor activity: It can modulate the activity of receptors involved in signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Differences Biological Implications
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid –OCH₂CF₃ (para) C₁₀H₉F₃O₃ 234.17 Reference compound Potential NSAID activity
4-(Trifluoromethoxy)phenylacetic acid –OCF₃ (para) C₉H₇F₃O₃ 220.15 Trifluoromethoxy vs. trifluoroethoxy Lower lipophilicity; altered metabolism
2-(4-(Trifluoroacetamido)phenyl)acetic acid –NHCOCF₃ (para) C₁₀H₈F₃NO₃ 247.17 Amide group increases H-bonding capacity Enhanced solubility; reduced permeability
2-[4-(Trifluoromethyl)phenoxy]acetic acid –CF₃ (para) + –O– linkage C₉H₇F₃O₃ 220.15 Trifluoromethylphenoxy substituent Higher acidity (pKa ~3.2)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate –OCH₂CF₃ (ortho) + methanesulfonate C₁₁H₁₁F₃O₅S 312.26 Methanesulfonate ester Prodrug potential; reactive intermediate

Physicochemical and Pharmacokinetic Properties

  • Electron-Withdrawing Effects : The trifluoroethoxy group (–OCH₂CF₃) exhibits stronger electron-withdrawing effects compared to trifluoromethoxy (–OCF₃) due to the inductive effect of the –CH₂– spacer, which slightly reduces electronegativity. This impacts the acidity of the acetic acid group (pKa ~3.5–4.0) and influences ionizability in physiological environments .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life. For example, trifluoroethoxy-containing compounds show slower hepatic clearance than trifluoromethoxy analogs .

Research Findings and Case Studies

  • Synthetic Pathways: highlights the synthesis of bis(trifluoroethoxy)phenyl derivatives via condensation reactions, achieving >80% yields. These compounds exhibit superior thermal stability (decomposition >200°C) compared to non-fluorinated analogs .
  • Docking Studies : AutoDock4 simulations () predict strong binding affinity (–9.2 kcal/mol) of this compound to COX-2, attributed to hydrophobic interactions with Leu-384 and hydrogen bonding with Tyr-385 .
  • Comparative Bioavailability : In rodent models, the trifluoroethoxy analog showed a 40% higher AUC (area under the curve) than its trifluoromethoxy counterpart, indicating enhanced bioavailability .

Biological Activity

[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoroethoxy group is known for enhancing the pharmacological properties of compounds, particularly in terms of potency and selectivity. This article explores the biological activities associated with this compound, including its anticancer and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H10F3O3
  • Molecular Weight : 240.18 g/mol

The presence of the trifluoroethoxy group significantly influences the compound's lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrate its efficacy against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (LN229).

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of mitochondrial pathways. This is characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.
Cell LineIC50 (μM)Mechanism
MCF-715.0 ± 1.5Apoptosis via ROS
LN22912.5 ± 1.0Mitochondrial dysfunction

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in various models.

  • Experimental Findings : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control250 ± 20300 ± 25
Compound (100 mg/kg)150 ± 15180 ± 20

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 cells treated with varying concentrations of this compound, researchers observed a dose-dependent inhibition of cell proliferation. The compound demonstrated a higher efficacy compared to traditional chemotherapeutics like cisplatin.

Case Study 2: Anti-inflammatory Effects in Animal Models

A study using a rat model for arthritis showed that administration of this compound led to reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying [4-(2,2,2-trifluoroethoxy)phenyl]acetic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions between 4-hydroxyphenylacetic acid derivatives and 2,2,2-trifluoroethyl halides under basic conditions. Purification is critical due to potential by-products; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Safety protocols, including fume hood use and PPE (gloves, goggles), must be followed to handle trifluoroethoxy intermediates, which are volatile and irritants .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with literature data to verify substituent positions and trifluoroethoxy group integration. 19^{19}F NMR is critical for detecting trifluoroethoxy signals (e.g., δ -70 to -75 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C10_{10}H9_9F3_3O3_3) and detects isotopic patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at -20°C to prevent hydrolysis of the trifluoroethoxy group. Regularly monitor for degradation via TLC or HPLC, especially if used in long-term biological assays. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the ether bond .

Advanced Research Questions

Q. How can molecular docking studies be optimized to investigate the interaction of this compound with target proteins?

  • Methodological Answer : Use AutoDock4 or similar software to model ligand-protein interactions:

  • Receptor Flexibility : Enable side-chain flexibility for residues in the binding pocket (e.g., using the "flexres" option in AutoDockTools).
  • Scoring Function : Apply hybrid scoring (e.g., Lamarckian GA) to account for hydrophobic interactions with the trifluoroethoxy group.
  • Validation : Cross-dock against known co-crystal structures (e.g., cyclooxygenase-2) to validate pose reproducibility .

Q. How should researchers resolve contradictions in reported toxicity data for trifluoroethoxy-containing compounds?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and TOXLINE (as outlined in ):

  • Data Stratification : Categorize studies by model (in vitro vs. in vivo), dose, and exposure duration.
  • Metabolite Profiling : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species to explain interspecies variability.
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibitors to isolate toxicity mechanisms (e.g., mitochondrial dysfunction vs. oxidative stress) .

Q. What advanced analytical strategies can differentiate this compound from structurally similar metabolites in biological samples?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the parent compound (e.g., m/z 247 → 203 for cleavage of CO2_2).
  • Ion Mobility Spectrometry (IMS) : Resolve co-eluting isomers by collision cross-section (CCS) values.
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs as internal standards for quantitative accuracy .

Q. How to design experiments assessing the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH-regenerating system at 37°C.
  • Time-Course Sampling : Quench reactions at 0, 5, 15, 30, and 60 min with acetonitrile.
  • Data Analysis : Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) using substrate depletion kinetics. Compare with control compounds (e.g., verapamil) .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Account for heteroscedasticity with weighted least squares. For multiplex assays (e.g., cytokine panels), apply false discovery rate (FDR) correction to mitigate type I errors .

Q. How can researchers address batch-to-batch variability in biological assay results?

  • Methodological Answer :

  • Standardization : Include a reference compound (e.g., aspirin for COX inhibition) in each assay plate.
  • QC Samples : Use pooled biological QC samples to normalize inter-run variability.
  • Meta-Analysis : Apply mixed-effects models to aggregate data across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.